Cas no 2171359-99-0 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid)

3-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid is a protected amino acid derivative widely utilized in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which ensures selective deprotection under mild basic conditions, and a methoxypropanoic acid moiety that enhances solubility and reactivity. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under standard coupling conditions and compatibility with orthogonal protection strategies. The stereochemical integrity of the (2S)-configuration is maintained, making it suitable for producing enantiomerically pure peptides. Its optimized design minimizes side reactions, improving yield and purity in complex peptide assembly.
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid structure
2171359-99-0 structure
Product name:3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid
CAS No:2171359-99-0
MF:C23H26N2O6
MW:426.462346553802
CID:6034465
PubChem ID:165578576

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid
    • 2171359-99-0
    • EN300-1538191
    • 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxypropanoic acid
    • Inchi: 1S/C23H26N2O6/c1-3-19(21(26)24-12-20(30-2)22(27)28)25-23(29)31-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-20H,3,12-13H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t19-,20?/m0/s1
    • InChI Key: ZAWFGTNZLCCADK-XJDOXCRVSA-N
    • SMILES: O(C(N[C@H](C(NCC(C(=O)O)OC)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 426.17908655g/mol
  • Monoisotopic Mass: 426.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 114Ų

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1538191-0.05g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxypropanoic acid
2171359-99-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1538191-0.25g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxypropanoic acid
2171359-99-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1538191-0.5g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxypropanoic acid
2171359-99-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1538191-0.1g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxypropanoic acid
2171359-99-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1538191-5000mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxypropanoic acid
2171359-99-0
5000mg
$9769.0 2023-09-26
Enamine
EN300-1538191-1.0g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxypropanoic acid
2171359-99-0
1g
$3368.0 2023-06-05
Enamine
EN300-1538191-1000mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxypropanoic acid
2171359-99-0
1000mg
$3368.0 2023-09-26
Enamine
EN300-1538191-10000mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxypropanoic acid
2171359-99-0
10000mg
$14487.0 2023-09-26
Enamine
EN300-1538191-2.5g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxypropanoic acid
2171359-99-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1538191-50mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxypropanoic acid
2171359-99-0
50mg
$2829.0 2023-09-26

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid Related Literature

Additional information on 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid

Comprehensive Overview of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid (CAS No. 2171359-99-0)

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid (CAS No. 2171359-99-0) is a sophisticated Fmoc-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound plays a pivotal role in the development of novel therapeutic agents, particularly in the fields of bioconjugation and drug delivery systems. Its unique structural features, including the Fmoc group and methoxypropanoic acid moiety, make it a valuable building block for researchers aiming to design peptide-based drugs with enhanced stability and bioavailability.

The growing interest in peptide therapeutics has propelled the demand for high-quality amino acid derivatives like 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid. Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted its importance, as the Fmoc-protecting group offers excellent compatibility with modern automated synthesizers. Researchers frequently search for "Fmoc-amino acid applications" or "CAS 2171359-99-0 solubility," reflecting the compound's relevance in optimizing peptide purification and yield improvement protocols.

In the context of personalized medicine, this compound has garnered attention for its potential in crafting targeted drug candidates. Its chiral center at the 2S position ensures stereochemical precision, a critical factor in peptide-receptor interactions. Discussions around "how to handle Fmoc-amino acids" or "2171359-99-0 storage conditions" are common among laboratory professionals, emphasizing the need for proper handling under inert atmospheres to preserve its reactivity. The compound’s methoxypropanoic acid tail also contributes to improved solubility profiles, addressing a key challenge in peptide formulation.

From an industrial perspective, CAS 2171359-99-0 is often benchmarked against other Fmoc-protected intermediates for cost-efficiency and scalability. Queries like "buy 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid" or "suppliers of Fmoc-modified amino acids" indicate its commercial significance. Analytical techniques such as HPLC and mass spectrometry are routinely employed to verify its purity, ensuring compliance with GMP standards for preclinical studies.

Emerging trends in biodegradable materials have also explored derivatives of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid for smart hydrogel design. The compound’s ability to integrate into polymeric networks while retaining bioactive properties aligns with sustainability goals. Furthermore, its role in antibody-drug conjugates (ADCs) has been investigated, responding to the surge in searches for "next-generation linker technologies."

In summary, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid (CAS No. 2171359-99-0) exemplifies innovation at the intersection of organic chemistry and biopharmaceuticals. Its versatility underscores its indispensability in both academic and industrial settings, driving progress toward precision therapeutics and advanced biomaterials.

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